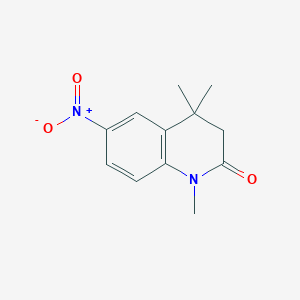

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

1,4,4-trimethyl-6-nitro-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2)7-11(15)13(3)10-5-4-8(14(16)17)6-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVNZZNSWCUTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599633 | |

| Record name | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144583-89-1 | |

| Record name | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of a plausible synthetic route for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. The synthesis of novel quinolinone derivatives is a significant area of interest in medicinal chemistry, as the quinolinone scaffold is found in numerous biologically active compounds, including potential anti-tumor agents like EZH2 inhibitors.[1] This guide outlines a two-step synthetic strategy, beginning with the construction of the core trimethyl-dihydroquinolinone ring system, followed by electrophilic nitration.

The methodologies presented are based on established chemical principles for quinolinone synthesis and aromatic nitration.[2][3][4] All quantitative data is summarized in tables for clarity, and detailed experimental protocols are provided.

Overall Synthetic Strategy

The synthesis is approached in two primary stages:

-

Step 1: Camps-Type Cyclization: Synthesis of the precursor, 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, via an intramolecular Friedel-Crafts acylation of an N-aryl amide intermediate.

-

Step 2: Electrophilic Aromatic Nitration: Introduction of a nitro group at the C6 position of the dihydroquinolinone ring system using a mixed acid nitrating agent.

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This step involves two sequential reactions: the acylation of N-methylaniline to form an amide intermediate, followed by an acid-catalyzed intramolecular cyclization.

Part A: Synthesis of N-(3,3-dimethylacryloyl)-N-methylaniline

-

To a stirred solution of N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of aniline) at 0 °C under a nitrogen atmosphere, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide is typically used in the next step without further purification.

Part B: Intramolecular Cyclization

-

Add polyphosphoric acid (PPA) (10 g per 1 g of crude amide) to a round-bottom flask and heat to 90 °C with mechanical stirring.

-

Add the crude N-(3,3-dimethylacryloyl)-N-methylaniline from Part A portion-wise to the hot PPA over 30 minutes.

-

Increase the temperature to 120 °C and stir for 3 hours.

-

Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution by the slow addition of 50% aqueous sodium hydroxide until pH 8-9 is reached, keeping the mixture cool in an ice bath.

-

Extract the resulting suspension with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| N-Methylaniline | 107.15 | 5.00 g | 46.66 | Starting Material |

| 3,3-Dimethylacryloyl chloride | 118.56 | 6.17 g | 52.00 | Acylating Agent |

| Triethylamine | 101.19 | 6.7 mL | 48.13 | Base |

| Polyphosphoric Acid | - | ~80 g | - | Catalyst/Solvent |

| Product (Expected) | 189.26 | ~6.6 g | ~34.9 | Precursor |

| Theoretical Yield | 8.83 g | 46.66 | ||

| Representative Yield | ~75% |

Step 2: Nitration of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

This step employs standard electrophilic aromatic substitution conditions to install the nitro group onto the electron-rich aromatic ring of the dihydroquinolinone precursor.

Caption: Reaction scheme for the nitration step.

-

In a flask cooled to 0 °C in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄, 15 mL).

-

Slowly add fuming nitric acid (HNO₃, 3 mL) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C. This creates the nitrating mixture.

-

In a separate flask, dissolve 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid (10 mL) at 0 °C.

-

Add the solution of the quinolinone dropwise to the cold nitrating mixture over 30 minutes. The internal temperature must be maintained below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice (~300 g) with vigorous stirring.

-

A precipitate should form. Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| Precursor | 189.26 | 5.00 g | 26.42 | Substrate |

| Conc. H₂SO₄ (98%) | 98.08 | ~25 mL | - | Solvent/Catalyst |

| Fuming HNO₃ (90%) | 63.01 | ~3 mL | - | Nitrating Agent |

| Product (Expected) | 234.25 | ~5.2 g | ~22.2 | Final Product |

| Theoretical Yield | 6.19 g | 26.42 | ||

| Representative Yield | ~84% |

Disclaimer: The experimental protocols described herein are based on established chemical literature and are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment, in a well-ventilated fume hood. The handling of strong acids and nitrating agents requires extreme caution.

References

- 1. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

Technical Guide: Physicochemical Properties of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of the compound 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from its parent compound, 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one, and closely related analogs. It includes a plausible synthetic route with detailed experimental protocols, a summary of physicochemical data in a structured format, and a workflow diagram illustrating its synthesis. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinolinone derivatives.

Physicochemical Properties

The following table summarizes the available and calculated physicochemical properties for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, its non-nitrated parent compound, and a close structural analog.

| Property | 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (Target) | 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one (Parent) | 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (Analog) |

| Molecular Formula | C₁₂H₁₄N₂O₃ | C₁₂H₁₅NO | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 234.25 g/mol (Calculated) | 189.25 g/mol | 220.22 g/mol [1] |

| Melting Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

| Appearance | Expected to be a solid | Data not available | Data not available |

| ¹H NMR | Data not available (Predicted shifts discussed below) | Data not available | Data not available |

| ¹³C NMR | Data not available (Predicted shifts discussed below) | Data not available | Data not available |

| Mass Spectrometry | Data not available | Data not available | Data not available |

| XLogP3 | Not available | Not available | 1.8[1] |

Note on Spectroscopic Data:

While specific spectra for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one are not publicly available, predictions can be made based on analogous structures. For the ¹H NMR spectrum, one would expect to see:

-

A singlet for the N-CH₃ group.

-

Two singlets for the gem-dimethyl groups at the C4 position.

-

A singlet for the methylene protons at the C3 position.

-

In the aromatic region, the introduction of a nitro group at the C6 position would lead to characteristic shifts and splitting patterns for the remaining aromatic protons. Based on the spectrum of 3,4-Dihydro-6-nitro-2(1H)-quinolinone, one would anticipate signals in the aromatic region.

For the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, the quaternary C4 carbon, the gem-dimethyl carbons, the N-methyl carbon, and the methylene C3 carbon would be expected, in addition to the aromatic carbons, with shifts influenced by the electron-withdrawing nitro group.

Synthesis and Experimental Protocols

A plausible synthetic route to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one involves a three-step process: synthesis of the parent compound followed by nitration.

Synthesis of 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

The synthesis of the parent compound can be achieved in three steps starting from aniline.

Step 1: Amide Formation Aniline is reacted with 3,3-dimethylacryloyl chloride to form the corresponding amide.

Step 2: Friedel-Crafts Cyclization The amide undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Step 3: N-Methylation The resulting quinolinone is N-methylated using a suitable methylating agent such as methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).

Proposed Protocol for Nitration

The final step is the nitration of the parent compound to introduce the nitro group at the 6-position of the quinolinone ring. The following protocol is proposed based on similar nitration reactions of related compounds.[2]

Materials:

-

1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one

-

Acetic acid (glacial)

-

Nitric acid (65%)

-

Sulfuric acid (97%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,4,4-Trimethyl-3,4-dihydroquinolin-2(1H)-one in glacial acetic acid and cool the solution to 15°C in an ice-water bath.

-

Slowly add a pre-cooled (0°C) solution of nitric acid (65%) dropwise to the reaction mixture while maintaining the temperature at 15°C.

-

After the addition is complete, add concentrated sulfuric acid (97%) portion-wise, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at 15°C for a short period, then allow it to warm to room temperature and continue stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Caption: Proposed synthesis of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Biological Activity and Signaling Pathways

Based on a thorough review of the current scientific literature, there is no publicly available information regarding the biological activity or the involvement of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in any signaling pathways. The pharmacological properties of this specific compound have not yet been characterized.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and a viable synthetic approach for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. While direct experimental data for the target compound is scarce, the information compiled from its parent compound and structural analogs offers valuable insights for researchers. The provided synthetic protocols and workflow diagram serve as a practical starting point for the laboratory preparation and further investigation of this and similar quinolinone derivatives. Future studies are warranted to fully characterize this compound and explore its potential biological activities.

References

An In-depth Technical Guide to 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties, propose a viable synthetic route, and outline potential areas of investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Chemical Identity and Structure

While a specific CAS number for 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not publicly cataloged, its structure can be definitively established from its IUPAC name. The molecule features a 3,4-dihydroquinolin-2(1H)-one core, which is substituted with a methyl group at the nitrogen (position 1), two methyl groups at position 4, and a nitro group at position 6 of the aromatic ring.

Molecular Structure:

Caption: 2D structure of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Physicochemical Properties (Projected)

| Property | Projected Value | Basis for Projection |

| Molecular Formula | C₁₂H₁₄N₂O₃ | Calculated from structure |

| Molecular Weight | 234.25 g/mol | Calculated from formula |

| Appearance | Likely a yellow to off-white crystalline solid | Based on related nitro-aromatic compounds |

| Melting Point | 150-170 °C | Estimated based on similar substituted quinolinones |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in water. | General solubility of nitro-aromatic and heterocyclic compounds |

| pKa | ~12-14 (N-H acidity is absent due to methylation) | The molecule lacks readily ionizable protons. |

| LogP | ~2.5 - 3.5 | Estimated based on hydrophobicity of the core and substituents. |

Proposed Synthesis

A plausible synthetic route for 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one can be devised based on established organic chemistry reactions. The proposed pathway involves the synthesis of the trimethylated dihydroquinolinone core, followed by regioselective nitration.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed protocols for the key synthetic steps outlined above. These are based on established methodologies for similar transformations.[1][2]

Step 1: Synthesis of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

This precursor can be synthesized via the α-lithiation and electrophilic substitution of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one.[2] A more direct, though potentially lower-yielding, approach could involve a one-pot reaction.

-

Materials: 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one.

-

Step 2: Nitration of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

The nitration is expected to be regioselective for the 6-position due to the directing effects of the lactam ring.[1]

-

Materials: 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

-

Procedure:

-

In a flask cooled in an ice-salt bath, slowly add 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) to concentrated sulfuric acid with stirring, maintaining the temperature below 5 °C.

-

Once the substrate is fully dissolved, add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

-

Potential Signaling Pathways and Biological Activities

Direct biological data for 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not available. However, the presence of the nitroquinoline scaffold suggests potential for various biological activities, as seen in related compounds. For instance, other nitro-substituted quinolines have demonstrated antimicrobial properties.

Hypothesized Biological Interactions:

Caption: Potential interaction of the title compound with biological systems.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of 1,4,4-trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, a compound for which direct experimental data is currently lacking. By leveraging information from structurally related molecules, we have projected its physicochemical properties and proposed a viable synthetic pathway. Future research should focus on the successful synthesis and characterization of this compound. Subsequent studies could then explore its biological activities, with an initial focus on antimicrobial and anticancer screening, given the known properties of the nitroquinoline scaffold. The experimental protocols and theoretical framework presented herein offer a solid starting point for researchers interested in this promising molecule.

References

mechanism of action of trimethyl-nitro-dihydroquinolinone compounds

An In-depth Technical Guide on the Core Mechanism of Action of Trimethyl-Nitro-Dihydroquinolinone Compounds

Introduction

The dihydroquinolinone (DHQO) framework is a privileged nitrogen-containing heterocyclic scaffold prevalent in numerous biologically active molecules, including natural products and pharmaceuticals.[1] Its rigid structure is amenable to chemical modifications, allowing for the tuning of its physicochemical and biological properties. The introduction of a nitro group (NO2), a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to enhance or confer biological activity.[2][3] The nitro group can significantly alter the electronic properties of the molecule, often making it a key pharmacophore in antimicrobial and anticancer agents.[3] This guide explores the potential mechanisms of action for trimethyl-nitro-dihydroquinolinone compounds based on the activities of analogous structures.

Proposed Mechanisms of Action

Based on the literature for structurally similar compounds, two primary mechanisms of action can be proposed for trimethyl-nitro-dihydroquinolinone compounds: A) Antioxidant and Anti-inflammatory activity via Nrf2 Pathway Modulation , and B) Induction of Programmed Cell Death via Redox Cycling and Oxidative Stress .

Mechanism A: Antioxidant and Anti-inflammatory Activity

One potential mechanism, particularly if the nitro group is readily reduced to an amino group or if the core scaffold possesses inherent antioxidant properties, is the modulation of the Nrf2 signaling pathway. This is observed in compounds like 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol, which exhibits potent antioxidant and hepatoprotective effects.[4]

Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx).[4] This leads to a reduction in oxidative stress and downstream inflammation mediated by transcription factors like NF-κB.[4][5]

Mechanism B: Induction of Programmed Cell Death via Redox Cycling

A widely accepted mechanism for nitro-aromatic compounds, particularly in antimicrobial and anticancer contexts, involves the reduction of the nitro group.[3] This process, often occurring in hypoxic environments like tumors or within certain microorganisms, generates highly reactive intermediates that lead to cellular damage and apoptosis. The compound Nitroxoline (8-hydroxy-5-nitroquinoline) exemplifies this, inducing hallmarks of programmed cell death in parasites.[6]

Signaling Pathway:

The nitro group of the compound undergoes enzymatic reduction, typically by nitroreductases, to form a nitro radical anion. This radical can then be re-oxidized by molecular oxygen, creating a futile redox cycle that generates superoxide radicals (O2•−) and other reactive oxygen species (ROS).[3] The resulting massive oxidative stress can lead to DNA damage, mitochondrial membrane depolarization, ATP depletion, and ultimately, the activation of caspase-dependent apoptotic pathways.[6]

Quantitative Data from Related Compounds

The following table summarizes quantitative data from studies on nitroquinoline derivatives. This data provides a benchmark for the potential efficacy of the target compound class.

| Compound | Target/Assay | Cell Line/Organism | IC50 Value | Reference |

| Nitroxoline | Antiparasitic Activity | T. cruzi (amastigote) | 1.24 ± 0.23 µM | [6] |

| Nitroxoline | Antiparasitic Activity | T. cruzi (epimastigote) | 3.00 ± 0.61 µM | [6] |

| Benznidazole (standard) | Antiparasitic Activity | T. cruzi (amastigote) | 2.67 ± 0.39 µM | [6] |

| Compound 2a¹ | Antitumor Activity | MCF-7 (Breast Cancer) | 22.21 ± 1.07 µg/mL | [7] |

| Compound 8a¹ | Antitumor Activity | MCF-7 (Breast Cancer) | 33.74 ± 1.32 µg/mL | [7] |

| 5-Fluorouracil (standard) | Antitumor Activity | MCF-7 (Breast Cancer) | 28.0 µg/mL | [7] |

¹Note: Compounds 2a and 8a are quinolinone derivatives from the referenced study, not trimethyl-nitro-dihydroquinolinones, but are included for context on related scaffolds.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of such compounds.

Cell Viability / Cytotoxicity (MTT Assay)

This protocol is adapted from studies evaluating the antitumor activity of quinolinone derivatives.[7]

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Measurement of Antioxidant Enzyme Activity

This protocol is based on methods used to assess the hepatoprotective effects of a trimethyl-dihydroquinoline derivative.[5]

-

Tissue Homogenization: Homogenize liver tissue samples in a cold phosphate buffer (pH 7.4) and centrifuge to obtain the supernatant, which will be used for the assays.

-

Superoxide Dismutase (SOD) Activity: Measure SOD activity using a method based on the inhibition of the reduction of nitro blue tetrazolium (NBT). The reaction mixture contains the supernatant, NBT, and a superoxide-generating system (e.g., phenazine methosulfate and NADH). The inhibition of color development is measured spectrophotometrically, and one unit of SOD activity is defined as the amount of enzyme required to inhibit the reaction by 50%.

-

Catalase (CAT) Activity: Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The reaction is initiated by adding the supernatant to a solution of H₂O₂ in phosphate buffer. The rate of decrease in absorbance is proportional to the CAT activity.

-

Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay) to normalize the enzyme activities.

-

Data Analysis: Express enzyme activities in units per milligram of protein (U/mg protein). Compare the activities between control, toxin-treated, and compound-treated groups.

References

- 1. 6-nitro-3,4-dihydroquinolin-2(1H)-one | 22246-16-8 | Benchchem [benchchem.com]

- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol|72107-05-2 [benchchem.com]

- 5. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Substituted Dihydroquinolinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic tractability and ability to be functionalized at various positions have made it a focal point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted dihydroquinolinones, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document details quantitative data, experimental methodologies, and the underlying signaling pathways associated with these activities.

Anticancer Activity

Substituted dihydroquinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various substituted dihydroquinolinones have been quantified using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of representative dihydroquinolinone derivatives against several human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 3,4-diaryl-5,7-dimethoxy | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [1] |

| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [1] | ||

| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [1] | ||

| DU145 (Prostate Carcinoma) | 12.0 ± 1.6 | [1] | ||

| MCF7 (Breast Adenocarcinoma) | 14.6 ± 3.9 | [1] | ||

| 2a | Quinoline-based dihydrazone | BGC-823 (Gastric Cancer) | 7.01 - 34.32 | [2] |

| BEL-7402 (Hepatoma) | 7.01 - 34.32 | [2] | ||

| MCF-7 (Breast Cancer) | 7.016 | [2] | ||

| A549 (Lung Adenocarcinoma) | 7.01 - 34.32 | [2] | ||

| 3a | 3-methylidene-1-sulfonyl-2-alkyl | HL-60 (Leukemia) | Low µM range | [3] |

| MCF-7 (Breast Cancer) | Low µM range | [3] | ||

| 4a | 2-arylquinoline | PC3 (Prostate Cancer) | 31.37 | [4] |

| HeLa (Cervical Cancer) | 8.3 | [4] | ||

| 5a | 2-arylquinoline | PC3 (Prostate Cancer) | 34.34 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of dihydroquinolinones are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently implicated cascades.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Some tetrahydroquinolinone derivatives have been shown to induce autophagy and disrupt cell survival by targeting this pathway.

Caption: Dihydroquinolinone inhibition of the PI3K/Akt/mTOR pathway.

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. selleckchem.com [selleckchem.com]

Spectroscopic Data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Remains Elusive

A comprehensive search for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for the compound 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one has yielded no specific experimental or published spectroscopic information for this exact molecule.

Despite extensive searches of chemical databases and scientific literature, no publicly available datasets corresponding to the NMR, MS, or IR spectra of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one could be located. The inquiries included searches for raw spectral data, tabulated peak lists, and experimental protocols detailing the acquisition of such data for this specific compound.

While the search did identify spectroscopic data for structurally related compounds, such as other substituted dihydroquinolinones and nitroquinoline derivatives, these molecules differ in their substitution patterns and, therefore, their spectroscopic profiles would not be representative of the target compound.

Consequently, the core requirements of this technical guide—the presentation of quantitative spectroscopic data in tabular format, detailed experimental protocols, and visualizations of related pathways or workflows—cannot be fulfilled at this time due to the absence of the foundational data for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

Further research, including the de novo synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required to produce the requested in-depth technical guide. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to pursue its synthesis and characterization to contribute to the available body of scientific knowledge.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of Trimethyl-dihydroquinoline Derivatives

Introduction

Trimethyl-dihydroquinoline derivatives represent a class of heterocyclic compounds with a rich history, transitioning from vital industrial antioxidants to promising candidates in the realm of therapeutic drug development. The core structure, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), historically known as "acetone anil," is a testament to the enduring relevance of classic organic synthesis. Initially synthesized in the late 19th and early 20th centuries, its primary application for many decades was in the rubber industry as a potent antioxidant to prevent degradation of polymers.[1]

More recently, scientific exploration has unveiled the significant pharmacological potential of TMQ derivatives, particularly those bearing hydroxyl substitutions. These compounds have demonstrated marked antioxidant, anti-inflammatory, and anti-apoptotic properties in various preclinical models. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of trimethyl-dihydroquinoline derivatives, with a focus on their historical context and evolution into potential therapeutic agents.

Discovery and History

The genesis of trimethyl-dihydroquinoline derivatives is rooted in the foundational principles of organic chemistry, specifically the acid-catalyzed condensation reaction between anilines and acetone. This reaction, often associated with the Doebner-von Miller synthesis, leads to the formation of the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold. For a significant period, the primary interest in this compound, commercially produced as a mixture of oligomers (dimers, trimers, and tetramers), was its efficacy as an antioxidant in industrial applications, most notably in the preservation of rubber.[2] Its ability to scavenge free radicals made it an indispensable additive in manufacturing processes where oxidative degradation is a critical concern.

The shift in focus towards the biomedical applications of these derivatives is a more recent development. Recognizing that the antioxidant properties observed in industrial settings could be translated to biological systems, researchers began to investigate hydroxylated analogs of TMQ. This has led to the discovery of compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, which exhibits significant hepatoprotective and neuroprotective effects, primarily through the modulation of oxidative stress and inflammatory pathways.

Synthesis of Trimethyl-dihydroquinoline Derivatives

The synthesis of the core 2,2,4-trimethyl-1,2-dihydroquinoline structure is a well-established chemical transformation. The following sections provide detailed protocols for the synthesis of the parent compound and a key bioactive derivative.

Experimental Protocol: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)

This protocol is a generalized procedure based on the acid-catalyzed condensation of aniline with acetone.

Materials:

-

Aniline

-

Acetone

-

Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid, or a combination of hydrogen fluoride and boron trifluoride)[3]

-

Solvent (optional, e.g., toluene or acetonitrile)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, charge aniline and the acid catalyst. If a solvent is used, it should be added at this stage.

-

Heat the mixture to a temperature between 100-160°C with vigorous stirring.

-

Slowly add acetone to the reaction mixture over a period of 2-4 hours. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition of acetone is complete, continue to heat the mixture at reflux for an additional 2-4 hours to ensure the reaction proceeds to completion.

-

Cool the reaction mixture to room temperature.

-

If an acid catalyst like HCl was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline as a viscous oil or a low-melting solid.

Experimental Protocol: Synthesis of 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

This protocol describes the synthesis of the hydroxylated derivative from its corresponding ethoxy analog.

Materials:

-

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin)

-

48% Hydrobromic acid (HBr)

-

50% Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Toluene

-

Anhydrous magnesium sulfate (MgSO4)

-

Brine

Procedure:

-

To a round-bottom flask, add 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline and 48% hydrobromic acid.

-

Heat the mixture to reflux for approximately 1 hour.

-

After cooling, pour the reaction mixture into water.

-

Make the aqueous suspension basic (pH ~14) by the addition of 50% aqueous NaOH.

-

Adjust the pH to about 4 with concentrated HCl, and then make it slightly basic by adding saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers with brine and anhydrous MgSO4.

-

Concentrate the organic phase in vacuo to yield a thick, dark oil.

-

Triturate the oil with toluene and filter the insoluble residue.

-

Recrystallize the crude solid from toluene to give 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline as a light brown solid.

Table of Synthesis Data for Trimethyl-dihydroquinoline Derivatives

| Derivative | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Aniline, Acetone | HF/BF₃ | 150 | 6 | 82.1 | [3] |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Aniline, Diacetone alcohol | HF/BF₃ | 80 | 12 | 85.0 | [3] |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Aniline, Mesityl oxide | HF/BF₃ | 130 | 5 | 84.4 | [3] |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Substituted anilines, Acetone | Sc(OTf)₃ | Room Temp | 2-6 | 78-98 | [4] |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, HBr | - | Reflux | 1 | 56 | |

| Substituted 1,2-dihydroquinolines | Anilines, Alkyl vinyl ketones | InCl₃ on Silica gel | Microwave | - | - | [5] |

Biological Activities and Therapeutic Potential

The therapeutic potential of trimethyl-dihydroquinoline derivatives stems from their potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The core dihydroquinoline structure, particularly with a hydroxyl group on the aromatic ring, is an effective free radical scavenger. This activity is central to the observed protective effects against oxidative stress-induced cellular damage. While specific IC50 values for TMQ in standard antioxidant assays like DPPH and ABTS are not consistently reported in the literature, its hydroxylated derivatives have shown significant antioxidant effects in biological systems.[6] For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to mitigate oxidative stress in models of acetaminophen-induced liver injury.[7][8]

Anti-inflammatory Activity via NF-κB Inhibition

A key mechanism underlying the therapeutic potential of these derivatives is their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its aberrant activation is implicated in a host of inflammatory diseases. Phenolic antioxidants, a class to which hydroxylated dihydroquinolines belong, have been shown to inhibit NF-κB activation.[9] Studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have demonstrated its ability to reduce the expression of pro-inflammatory cytokines that are downstream targets of NF-κB.[7][8] The precise mechanism may involve the inhibition of IκB kinase (IKK) activity, which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.[10]

Anti-apoptotic Activity

In addition to their antioxidant and anti-inflammatory effects, trimethyl-dihydroquinoline derivatives have been shown to possess anti-apoptotic properties. Specifically, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been found to reduce the activity of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9, in models of cellular stress.[7][8] This suggests that these compounds can interfere with both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.

Table of Quantitative Biological Data

The following table summarizes some of the reported biological effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) in a rat model of acetaminophen (AAP)-induced liver injury.

| Biomarker | Effect of DHQ Treatment | Fold Change/Observation | Reference |

| Serum ALT | Decrease | Significant reduction compared to AAP group | [7][8] |

| Serum AST | Decrease | Significant reduction compared to AAP group | [7][8] |

| Hepatic NF-κB mRNA | Decrease | Reduction in expression | [7][8] |

| Hepatic TNF-α mRNA | Decrease | Reduction in expression | [7][8] |

| Hepatic IL-6 mRNA | Decrease | Reduction in expression | [7][8] |

| Hepatic Caspase-3 Activity | Decrease | Significant reduction in activity | [7][8] |

| Hepatic Caspase-8 Activity | Decrease | Significant reduction in activity | [7][8] |

| Hepatic Caspase-9 Activity | Decrease | Significant reduction in activity | [7][8] |

| Hepatic Glutathione (GSH) | Increase | Restoration of depleted levels | [7][8] |

Experimental Protocols for Biological Assays

Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (trimethyl-dihydroquinoline derivative)

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to individual wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

Cell line (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Stimulating agent (e.g., TNF-α or LPS)

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

-

Determine the inhibitory effect of the test compound on NF-κB activation.

Protocol: Caspase-3 Activity Assay

Principle: This colorimetric assay is based on the cleavage of a specific peptide substrate (e.g., DEVD-pNA) by active caspase-3, which releases a chromophore (pNA) that can be quantified by measuring its absorbance.

Materials:

-

Cell or tissue lysates

-

Caspase-3 substrate (DEVD-pNA)

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates according to standard protocols.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add a specific amount of protein from each lysate to individual wells.

-

Add the caspase-3 substrate (DEVD-pNA) dissolved in the assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The caspase-3 activity can be calculated from the absorbance values and expressed as fold-change relative to a control group.

Visualizations

Synthesis Workflow

Caption: General synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

NF-κB Signaling Pathway Inhibition

Caption: Proposed inhibition of the NF-κB pathway by 6-hydroxy-TMQ.

Apoptosis Pathway Modulation

Caption: Modulation of caspase-dependent apoptosis by 6-hydroxy-TMQ.

Conclusion

Trimethyl-dihydroquinoline derivatives have a notable trajectory from being mainstays of the chemical industry to becoming subjects of intensive biomedical research. Their inherent antioxidant capabilities, a feature long-exploited in material science, are now being harnessed for therapeutic applications. The ability of hydroxylated derivatives to modulate key signaling pathways involved in inflammation and apoptosis, such as the NF-κB and caspase cascades, underscores their potential in the treatment of a variety of diseases characterized by oxidative stress and inflammation. Future research should focus on elucidating detailed structure-activity relationships, optimizing their pharmacokinetic profiles, and further validating their efficacy and safety in more advanced preclinical and clinical studies. The journey of trimethyl-dihydroquinoline derivatives is a compelling example of how established chemical entities can be repurposed for novel and impactful biomedical applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in rats - Sinitsyna - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

A Comprehensive Review of the Synthesis of Nitroquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroquinolines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous biologically active compounds, and the introduction of a nitro group can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This technical guide provides an in-depth review of the primary synthetic routes to nitroquinoline compounds, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of nitroquinolines can be broadly categorized into two main approaches:

-

Construction of the quinoline ring system using nitrated precursors. This involves classical named reactions such as the Skraup, Döbner-von Miller, Combes, and Friedländer syntheses, starting with nitro-substituted anilines or other aromatic precursors.

-

Direct nitration of a pre-formed quinoline ring. This electrophilic substitution reaction is a straightforward method, though regioselectivity can be a significant challenge.

More contemporary methods, such as C-H activation and cycloaddition reactions, are also emerging as powerful tools for the synthesis of functionalized quinolines, including their nitro derivatives.

The Skraup Synthesis

The Skraup synthesis is a classic and robust method for constructing the quinoline ring. It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. To synthesize nitroquinolines, a nitro-substituted aniline is typically used as the starting material. The reaction is notoriously exothermic and requires careful control.[1]

General Reaction Mechanism

The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a 1,2-dihydroquinoline intermediate, which is then oxidized to the final quinoline product.[2]

Caption: General mechanism of the Skraup synthesis for nitroquinolines.

Experimental Protocols & Data

Synthesis of 6-Methoxy-8-nitroquinoline

A detailed procedure for the synthesis of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole is well-documented.[3]

-

Materials: 3-nitro-4-aminoanisole, arsenic oxide (oxidizing agent), glycerol, concentrated sulfuric acid.

-

Procedure:

-

A slurry of arsenic oxide, 3-nitro-4-aminoanisole, and glycerol is prepared.

-

Concentrated sulfuric acid is added dropwise, causing an initial exothermic reaction.

-

The mixture is heated to 105-110°C to remove water.

-

More sulfuric acid is added while maintaining a strict temperature of 117-119°C.

-

The reaction is held at 120°C and then 123°C for several hours.

-

Workup involves dilution with water, neutralization with ammonium hydroxide, and purification by recrystallization from chloroform or ethylene dichloride.[3]

-

-

Yield: 65-76%[3]

| Starting Material | Oxidizing Agent | Product | Yield (%) |

| 3-Nitro-4-aminoanisole | Arsenic Oxide | 6-Methoxy-8-nitroquinoline | 65-76[3] |

| o-Nitroaniline | Arsenic Acid | 8-Nitroquinoline | ~17[4] |

| m-Nitroaniline | Arsenic Acid | 5- & 7-Nitroquinoline (mixture) | -[2] |

| 3-Nitro-4-aminoanisole | Arsenic Trioxide & 85% H₃PO₄ | 6-Methoxy-8-nitroquinoline | 60[3] |

Direct Nitration of Quinolines

The direct nitration of the quinoline ring is a common method for introducing a nitro group. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is influenced by the reaction conditions and the substituents already present on the quinoline ring.

General Reaction Workflow

References

Potential Therapeutic Targets for Nitro-Dihydroquinolinone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, and the incorporation of a nitro group can significantly modulate the biological activity of these analogs. This technical guide explores the potential therapeutic targets of nitro-dihydroquinolinone derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The information presented is intended to provide a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this chemical class.

Core Therapeutic Targets and Mechanisms of Action

Nitro-dihydroquinolinone analogs have been investigated for a range of biological activities, with several key therapeutic targets emerging from preclinical studies. The primary targets identified include p38 MAP kinase and aldose reductase, with broader potential in antimicrobial and anticancer applications stemming from the well-established bioactivation of the nitro-aromatic moiety.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The dihydroquinolinone pharmacophore has been identified as a promising scaffold for the development of p38 MAP kinase inhibitors.[1] The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer.

The p38 MAP kinase signaling cascade is a key pathway in cellular stress and inflammatory responses.

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Aldose Reductase Inhibition

While not directly dihydroquinolinones, the closely related nitroquinoxalinone derivatives have demonstrated significant inhibitory activity against aldose reductase.[2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, these compounds can potentially mitigate the long-term damage associated with chronic hyperglycemia.

A series of nitroquinoxalinone derivatives have been synthesized and evaluated for their aldose reductase inhibitory activity. The following table summarizes the IC50 values for selected compounds.[2]

| Compound ID | Structure | Aldose Reductase IC50 (μM) |

| 7e | 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 |

| Reference | [2] |

Note: This data is for nitroquinoxalinone derivatives, which are structurally related to the topic compounds.

Broader Therapeutic Potential

The presence of the nitro group suggests broader therapeutic applications for nitro-dihydroquinolinone analogs, particularly in antimicrobial and anticancer contexts.

Antimicrobial Activity

Many nitro-aromatic compounds exhibit antimicrobial activity through a mechanism of reductive activation.[3][4] In anaerobic or low-oxygen environments, such as those found in certain bacteria or hypoxic tumors, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[3][5] These reactive species can induce cellular damage by covalently modifying DNA, proteins, and other macromolecules, ultimately leading to cell death.[4]

The reductive activation of nitro-aromatic compounds is a key mechanism for their antimicrobial effects.

Caption: Reductive Activation of Nitro-Aromatic Compounds.

Anticancer Activity

The antiandrogenic drugs flutamide and nilutamide, which contain a nitro group, are used in the treatment of prostate cancer.[3] They function by blocking the action of androgens, which can stimulate the growth of prostate cancer cells.[3] This suggests that nitro-dihydroquinolinone analogs could be explored for their potential as antiandrogenic agents. Furthermore, the hypoxic environment of solid tumors could facilitate the reductive activation of nitro-dihydroquinolinone analogs, leading to targeted cytotoxicity, a strategy employed by some hypoxia-activated prodrugs.[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of nitro-dihydroquinolinone analogs. Below are representative protocols for key assays.

p38 MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against p38 MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl2, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)

-

[γ-32P]ATP

-

Test compounds (nitro-dihydroquinolinone analogs) dissolved in DMSO

-

Positive control inhibitor (e.g., VX-745[1])

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound or control, and the p38α enzyme.

-

Initiate the kinase reaction by adding a mixture of MBP, ATP, and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Dry the filter plate and measure the radioactivity of the incorporated phosphate in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Materials:

-

Partially purified aldose reductase from a suitable source (e.g., rat lens)

-

DL-glyceraldehyde as the substrate

-

NADPH

-

Phosphate buffer (e.g., 0.1 M, pH 6.2)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., epalrestat)

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

-

In a cuvette, mix the phosphate buffer, NADPH, the enzyme solution, and the test compound or control.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a few minutes.

-

Initiate the reaction by adding DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for a set period, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value as described for the p38 MAP kinase assay.

The general workflow for screening and evaluating these compounds involves several key stages.

Caption: General Drug Discovery Workflow.

Conclusion

Nitro-dihydroquinolinone analogs represent a promising class of compounds with the potential to address a variety of therapeutic needs. Their activity as inhibitors of p38 MAP kinase and aldose reductase, coupled with the broader potential for antimicrobial and anticancer applications conferred by the nitro group, makes them attractive candidates for further investigation. The methodologies and data presented in this guide offer a starting point for researchers to explore the therapeutic utility of this versatile chemical scaffold. Future work should focus on synthesizing and evaluating a broader range of analogs to establish robust structure-activity relationships and to optimize their potency and selectivity for specific targets.

References

- 1. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (TNDQ)

For Research Use Only. Not for use in diagnostic procedures.

Product Information

Product Name: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (TNDQ)

Appearance: Light yellow solid

Molecular Formula: C₁₂H₁₄N₂O₃

Molecular Weight: 234.25 g/mol

Solubility: Soluble in DMSO, DMF, and Ethanol

Storage: Store at -20°C, protected from light.

Background

1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (TNDQ) is a novel synthetic compound belonging to the dihydroquinolinone class of molecules. Dihydroquinolinone and related quinoline derivatives have been investigated for a range of biological activities, including potential applications in oncology.[1][2] The presence of a nitro group on the aromatic ring suggests that TNDQ may exhibit interesting pharmacological properties, potentially influencing cellular signaling pathways relevant to cancer biology. These application notes provide a hypothetical framework for the in vitro evaluation of TNDQ as a potential anticancer agent.

Hypothetical Data Summary

The following tables summarize hypothetical data from in vitro assays to illustrate the potential biological activities of TNDQ.

Table 1: In Vitro Cytotoxicity of TNDQ against Human Cancer Cell Lines (MTT Assay)

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h exposure |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| A549 | Lung Carcinoma | 22.4 |

| HCT116 | Colon Carcinoma | 12.1 |

| PC-3 | Prostate Adenocarcinoma | 35.7 |

| HEK293 | Normal Embryonic Kidney | > 100 |

Table 2: TNDQ-Induced Apoptosis in HCT116 Cells (Annexin V-FITC/PI Staining)

| TNDQ Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| 0 (Vehicle Control) | 2.5 | 1.8 | 0.5 |

| 5 | 8.7 | 4.2 | 0.8 |

| 10 | 18.9 | 9.5 | 1.2 |

| 20 | 35.1 | 15.3 | 2.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

-

TNDQ stock solution (10 mM in DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) and a non-cancerous cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of TNDQ in complete medium.[3] The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TNDQ. Include a vehicle control (medium with the same concentration of DMSO used for the highest TNDQ concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of TNDQ that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT116 cells

-

TNDQ stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of TNDQ (e.g., 5, 10, 20 µM) and a vehicle control for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro assessment of TNDQ's anticancer potential.

Hypothetical Signaling Pathway

Caption: Hypothetical intrinsic apoptotic pathway induced by TNDQ.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Application Notes: 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in Cancer Research

Initial Assessment:

Following a comprehensive literature review, there is currently no publicly available scientific research detailing the specific applications of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in cancer research. Searches for this exact compound and broader searches for nitro-substituted trimethyl-dihydroquinolin-2-ones with anticancer activity did not yield any specific data, experimental protocols, or quantitative metrics related to its efficacy or mechanism of action in cancer models.

While the quinoline and dihydroquinolinone scaffolds are prevalent in many compounds investigated for their anticancer properties, the specific substitution pattern of 1,4,4-trimethyl and a 6-nitro group on the 3,4-dihydroquinolin-2(1H)-one core has not been described in the context of cancer research in the available literature.

General Context and Potential for Future Research:

The broader family of quinoline derivatives has shown significant promise in oncology, with various analogues exhibiting activities such as:

-

Inhibition of cell proliferation

-

Induction of apoptosis

-

Disruption of cell cycle progression

-

Inhibition of angiogenesis

The presence of a nitro group in certain molecular scaffolds has also been associated with cytotoxic effects against cancer cells, sometimes through mechanisms involving bioreduction to reactive species under hypoxic conditions found in tumors.

Given the established anticancer potential of related chemical structures, 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one could be a candidate for future investigation. A hypothetical research workflow to explore its potential could involve the steps outlined below.

Hypothetical Experimental Protocols for Future Investigation

Should this compound become a subject of cancer research, the following experimental protocols would be fundamental in characterizing its potential anticancer activities.

In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effects of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one on various cancer cell lines.

Methodology: MTT Assay

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of 1,4,4-Trimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in DMSO.

-

Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the culture medium in each well with fresh medium containing the desired compound concentration. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Apoptosis Assay

Objective: To determine if the cytotoxic effect of the compound is mediated through the induction of apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

-

Cell Staining:

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Methodology: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment and Fixation:

-

Treat cells as described for the apoptosis assay.

-